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Compound of Interest

Compound Name: Aurelin

Cat. No.: B1578159 Get Quote

1. Introduction

Aurelin is a novel, photo-switchable fluorescent ligand designed for the specific study of a

newly identified class of ligand-gated ion channels, termed Aurelin-Sensitive Channels

(ASCs). These channels are implicated in a variety of neurological and cardiac signaling

pathways. Aurelin's unique properties allow for unprecedented spatial and temporal control

over channel activation and visualization, making it an invaluable tool for researchers in basic

science and drug development. Its high quantum yield and photostability enable high-resolution

imaging and tracking of ASCs, while its photo-isomerization allows for precise, light-mediated

control of channel gating.

2. Mechanism of Action

Aurelin exists in two stable isomeric states, a cis and a trans form, which can be reversibly

switched using specific wavelengths of light.

Trans-Aurelin (Inactive State): In its baseline trans state, Aurelin has a high affinity for the

orthosteric binding site of ASCs but does not induce channel opening. It emits a strong

fluorescent signal upon binding, allowing for the visualization of channel distribution.

Cis-Aurelin (Active State): Upon irradiation with 365 nm light, trans-Aurelin isomerizes to

the cis form. Cis-Aurelin acts as a potent agonist, inducing a conformational change in the

ASC that opens the ion pore. The channel can be deactivated by exposing the sample to 450

nm light, which rapidly converts cis-Aurelin back to its inactive trans form.
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This photo-switchable agonism provides a powerful method for studying channel kinetics and

function with millisecond-scale temporal resolution.

3. Key Applications

High-Resolution Imaging: The bright and stable fluorescence of trans-Aurelin allows for

precise localization and tracking of ASCs in live cells using techniques such as confocal and

total internal reflection fluorescence (TIRF) microscopy.

Functional Characterization: The ability to rapidly switch between agonist and inactive states

with light enables detailed electrophysiological studies of channel gating, desensitization,

and recovery, without the need for cumbersome and slow perfusion systems.

Drug Discovery and Screening: Aurelin can be used in high-throughput screening (HTS)

assays to identify allosteric modulators of ASCs. Changes in the fluorescence signal in the

presence of test compounds can indicate positive or negative allosteric modulation.

Data Presentation
Table 1: Photophysical and Pharmacological Properties of Aurelin

Property Value

Trans-Aurelin Absorption Max (λmax) 488 nm

Trans-Aurelin Emission Max (λmax) 515 nm

Cis-Aurelin Absorption Max (λmax) 365 nm

Quantum Yield (Trans-form, bound) 0.85

Photo-isomerization (Trans to Cis) 365 nm light

Photo-isomerization (Cis to Trans) 450 nm light

Binding Affinity (Kd) for ASC-1a 15 nM

EC50 (Cis-Aurelin, ASC-1a) 50 nM

Table 2: Binding Affinity of Trans-Aurelin for Fictional ASC Subtypes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1578159?utm_src=pdf-body
https://www.benchchem.com/product/b1578159?utm_src=pdf-body
https://www.benchchem.com/product/b1578159?utm_src=pdf-body
https://www.benchchem.com/product/b1578159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ASC Subtype Kd (nM)
Tissue Expression
(Example)

ASC-1a 15 Central Nervous System

ASC-1b 45 Peripheral Nervous System

ASC-2a 80 Cardiac Myocytes

ASC-2b 25 Smooth Muscle

Table 3: Effect of Known Ion Channel Modulators on ASC-1a Activity (Measured by Aurelin-

based Fluorescence Assay)

Compound Mode of Action IC50 / EC50 (nM)

Compound X Competitive Antagonist IC50 = 120

Compound Y Positive Allosteric Modulator EC50 = 75

Compound Z Negative Allosteric Modulator IC50 = 200

Experimental Protocols
Protocol 1: Live-Cell Imaging of Aurelin-Sensitive
Channels (ASCs)
Objective: To visualize the subcellular localization of ASCs in cultured neurons using Aurelin
and confocal microscopy.

Materials:

Cultured neurons expressing ASCs

Aurelin (10 mM stock in DMSO)

Neurobasal medium

Confocal microscope with 488 nm laser line and appropriate emission filters
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Glass-bottom imaging dishes

Procedure:

Cell Preparation: Plate neurons on glass-bottom imaging dishes and culture until the desired

stage of development.

Labeling with Aurelin:

Prepare a 100 nM working solution of Aurelin in pre-warmed Neurobasal medium.

Aspirate the culture medium from the cells and wash once with pre-warmed medium.

Incubate the cells with the Aurelin working solution for 15 minutes at 37°C in the dark.

Washing: Wash the cells three times with pre-warmed Neurobasal medium to remove

unbound Aurelin.

Imaging:

Mount the imaging dish on the confocal microscope stage.

Use a 488 nm laser for excitation and collect the emission signal between 500-550 nm.

Acquire images of the labeled neurons, focusing on the plasma membrane and any

subcellular structures of interest.

Data Analysis: Analyze the images to determine the distribution and density of ASCs on the

neuronal surface.

Protocol 2: Functional Characterization of ASCs using
Patch-Clamp Electrophysiology with Photo-activation
Objective: To measure the activation and deactivation kinetics of ASCs in response to light-

stimulated Aurelin.

Materials:
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HEK293 cells expressing ASC-1a

Aurelin (100 nM in external solution)

Patch-clamp rig with amplifier and digitizer

Light source (e.g., LED) coupled to the microscope, capable of delivering 365 nm and 450

nm light

Standard internal and external recording solutions

Procedure:

Cell Preparation: Plate HEK293-ASC-1a cells on glass coverslips 24-48 hours before the

experiment.

Patch-Clamp Recording:

Transfer a coverslip to the recording chamber and perfuse with external solution

containing 100 nM Aurelin.

Establish a whole-cell patch-clamp configuration on an isolated cell.

Clamp the cell at a holding potential of -70 mV.

Photo-activation and Recording:

Record the baseline current in the dark.

Apply a 100 ms pulse of 365 nm light to photo-isomerize Aurelin to the cis form and

record the inward current.

After the current reaches a steady state, apply a 100 ms pulse of 450 nm light to switch

Aurelin back to the trans form and record the deactivation of the current.

Data Analysis:

Measure the peak current amplitude in response to 365 nm light.
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Fit the activation and deactivation phases of the current to exponential functions to

determine the time constants (τ_on and τ_off).

Protocol 3: High-Throughput Screening (HTS) for ASC
Modulators
Objective: To screen a compound library for modulators of ASC-1b using a fluorescence-based

assay.

Materials:

CHO cells stably expressing ASC-1b

Aurelin

Fluorescence plate reader with 365 nm excitation and 515 nm emission capabilities

Compound library

Assay buffer

384-well black, clear-bottom plates

Procedure:

Cell Plating: Seed CHO-ASC-1b cells into 384-well plates and grow to confluence.

Compound Addition:

Add test compounds from the library to the appropriate wells. Include positive (known

activator) and negative (buffer) controls.

Incubate for 15 minutes at room temperature.

Aurelin Loading: Add Aurelin to all wells to a final concentration of 50 nM.

Fluorescence Reading:
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Baseline Reading (Trans-Aurelin): Measure the fluorescence at 515 nm with 488 nm

excitation.

Activation Reading (Cis-Aurelin): Use the plate reader's built-in light source to deliver a

pulse of 365 nm light to all wells, then immediately read the fluorescence at 515 nm.

Data Analysis:

Calculate the change in fluorescence intensity (ΔF) upon activation for each well.

Normalize the data to the controls.

Identify "hits" as compounds that significantly increase or decrease the ΔF compared to

the negative control.

Visualizations
Caption: Signaling pathway of an Aurelin-Sensitive Channel (ASC).
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Caption: Experimental workflow for live-cell imaging with Aurelin.
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Caption: Logical workflow for HTS data analysis to identify modulators.

To cite this document: BenchChem. [Application Notes: Aurelin as a Novel Tool for Studying
Ion Channels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1578159#using-aurelin-as-a-tool-for-studying-ion-
channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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